
Zopiclone-d8 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zopiclone-d8 N-Oxide is a deuterated analog of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The compound is labeled with deuterium, which is a stable isotope of hydrogen, and it is used in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zopiclone-d8 N-Oxide involves the introduction of deuterium atoms into the Zopiclone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to ensure the high purity of the final product. The production process is carefully monitored to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Zopiclone-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other chemicals .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with specific temperature, pressure, and solvent requirements .
Major Products Formed: The major products formed from the reactions of this compound include its N-desmethyl and N-oxide derivatives. These products are crucial for studying the compound’s metabolic pathways and its potential effects on biological systems .
Wissenschaftliche Forschungsanwendungen
Zopiclone-d8 N-Oxide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis of Zopiclone and its metabolites. In biology and medicine, it is used to study the pharmacokinetics and metabolism of Zopiclone, providing valuable insights into its absorption, distribution, metabolism, and excretion. In the industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Zopiclone-d8 N-Oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine receptor site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. This mechanism is similar to that of Zopiclone, but the presence of deuterium atoms may influence its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Zopiclone-d8 N-Oxide include other deuterated analogs of Zopiclone, such as Zopiclone-d4 and Zopiclone-d6. These compounds share similar chemical structures and pharmacological properties but differ in the number and positions of deuterium atoms .
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and the rate of drug metabolism, making it a valuable tool for studying the pharmacokinetics and dynamics of Zopiclone and its derivatives .
Eigenschaften
Molekularformel |
C17H17ClN6O4 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI-Schlüssel |
IPTIKKTXLHVRKN-COMRDEPKSA-N |
Isomerische SMILES |
[2H]C1(C([N+](C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)[O-])([2H])[2H])[2H] |
Kanonische SMILES |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)

![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
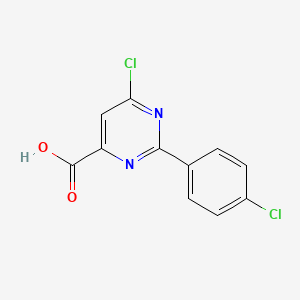
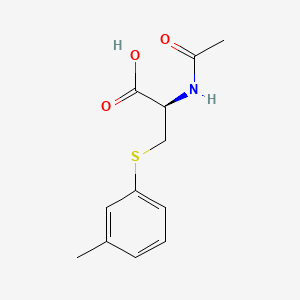
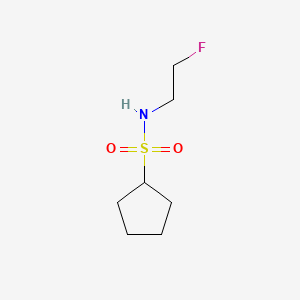

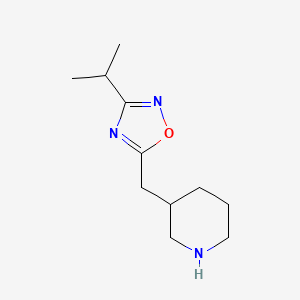
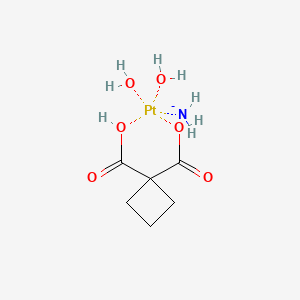
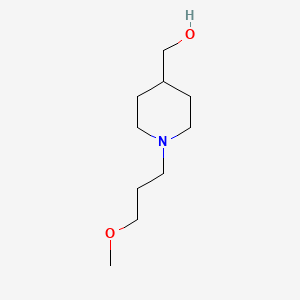
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
